Ethyl benzo[d]thiazole-5-carboxylate
CAS No.: 103261-70-7
VCID: VC0010830
Molecular Formula: C10H9NO2S
Molecular Weight: 207.25 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl benzo[d]thiazole-5-carboxylate - 103261-70-7](/images/no_structure.jpg)
Description | Ethyl benzo[d]thiazole-5-carboxylate is a heterocyclic organic compound featuring a benzo[d]thiazole ring and an ethyl carboxylate group. It is a carboxylic acid derivative, specifically an ester, due to the ethyl group attached to the carboxylic acid moiety. The compound plays a role as a building block in chemical syntheses for creating complex molecules with potential biological activities. In scientific research, it is utilized in various applications, with a focus on its role in chemical synthesis. The synthesis of ethyl benzo[d]thiazole-5-carboxylate can be achieved through the cyclization of 2-aminothiophenol with diethyl oxalate, leading to the formation of the carboxylate structure. New methods for synthesizing benzo[d]thiazole derivatives are expanding the possibilities for creating novel compounds with potential applications across various fields. Ethyl benzo[d]thiazole-5-carboxylate has a molecular weight of 207.24900 . A similar compound is Ethyl 1H-benzo[D][1,2,3]triazole-5-carboxylate, which has a molecular weight of 191.19 g/mol . Another related compound is Ethyl thiazole-5-carboxylate . |
---|---|
CAS No. | 103261-70-7 |
Product Name | Ethyl benzo[d]thiazole-5-carboxylate |
Molecular Formula | C10H9NO2S |
Molecular Weight | 207.25 g/mol |
IUPAC Name | ethyl 1,3-benzothiazole-5-carboxylate |
Standard InChI | InChI=1S/C10H9NO2S/c1-2-13-10(12)7-3-4-9-8(5-7)11-6-14-9/h3-6H,2H2,1H3 |
Standard InChIKey | ZSBYCGYHRQGYNA-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC2=C(C=C1)SC=N2 |
Canonical SMILES | CCOC(=O)C1=CC2=C(C=C1)SC=N2 |
PubChem Compound | 10608408 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume